![molecular formula C11H7Cl2NO2 B070868 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-36-8](/img/structure/B70868.png)
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a chemical compound known for its unique structure and properties It belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
- Specifically, MAO-B is the target for this compound. Selective inhibition of MAO-B is a well-established approach in the treatment of neurodegenerative disorders like Parkinson’s disease .
- This inhibition leads to increased dopamine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases .
- Downstream effects include improved dopaminergic transmission, which can positively impact motor control and cognitive function .
- Cellular effects include enhanced neuronal signaling, potentially mitigating symptoms of neurodegenerative disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the reaction of the isoxazole intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethanone Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, thiol derivatives.
Scientific Research Applications
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1-[3-(4-Chlorophenyl)Isoxazol-5-Yl]Ethan-1-One
- 1-[3-(3,5-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
- 1-[3-(3,4-Difluorophenyl)Isoxazol-5-Yl]Ethan-1-One
Comparison: Compared to these similar compounds, 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is unique due to the specific positioning and nature of the dichloro substituents on the phenyl ring. This structural difference can significantly influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of two chlorine atoms in the 3 and 4 positions may enhance its binding affinity to certain biological targets, making it more effective in specific therapeutic applications.
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQKPJDRMKQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372569 |
Source


|
| Record name | 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-36-8 |
Source


|
| Record name | 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
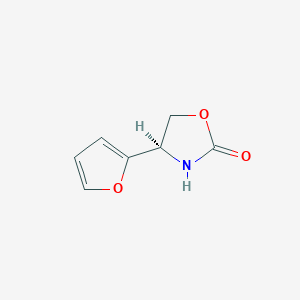
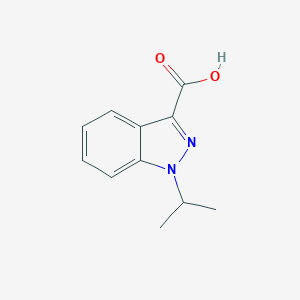
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium](/img/structure/B70796.png)

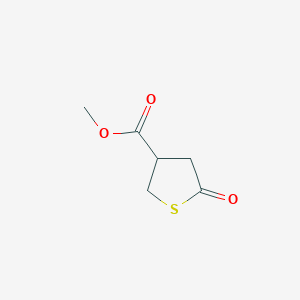
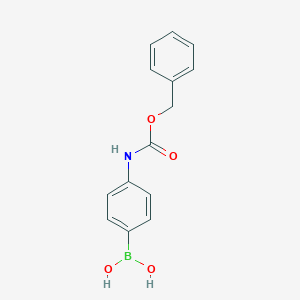

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
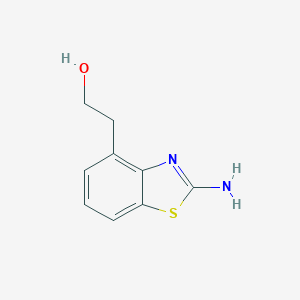
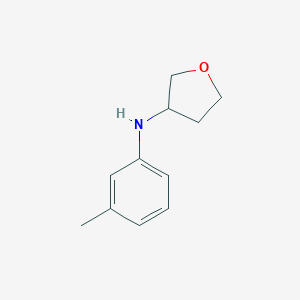
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)

